molecular formula C20H22N8O6S2 B606590 Ceftobiprole CAS No. 209467-52-7

Ceftobiprole

Katalognummer B606590
CAS-Nummer: 209467-52-7
Molekulargewicht: 534.57
InChI-Schlüssel: VOAZJEPQLGBXGO-SDAWRPRTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceftobiprole is a fifth-generation cephalosporin used for the treatment of hospital-acquired pneumonia (excluding ventilator-associated pneumonia) and community-acquired pneumonia . It is marketed by Basilea Pharmaceutica in various countries under different trade names . Like other cephalosporins, ceftobiprole exerts its antibacterial activity by binding to important penicillin-binding proteins and inhibiting their transpeptidase activity, which is essential for the synthesis of bacterial cell walls .


Synthesis Analysis

The synthesis of Ceftobiprole involves several steps, including the addition of (6R,7R)-7-[(Z)-2-(5-amino-[1,2,4]thiadiazoles-3-base)-2-hydroxyimino-acetylamino]-8-oxo-3-methyl triphenyl phosphine-5-thia-1-azabicyclo .


Molecular Structure Analysis

Ceftobiprole has a molecular formula of C20H22N8O6S2 and a molar mass of 534.57 g/mol . Its structure includes a beta-lactam ring, which is common to all cephalosporins .


Chemical Reactions Analysis

Ceftobiprole inhibits the cell-wall synthesis of penicillin-binding proteins (PBPs), which are essential for bacterial growth . It has good activity against gram-positive aerobes and anaerobes, and its activity against gram-negative aerobes and anaerobes is species-dependent .


Physical And Chemical Properties Analysis

Ceftobiprole is a solid substance with a solubility of 4.95 mg/mL in DMSO . It exhibits minimal plasma protein binding (16%) and is primarily excreted unchanged by the kidneys .

Wissenschaftliche Forschungsanwendungen

Treatment of Community-Acquired Pneumonia (CAP)

Ceftobiprole has been approved for the treatment of CAP due to its broad spectrum of activity against common pathogens. It is particularly effective in severe cases of CAP, offering an alternative to other β-lactams and glycopeptide antibiotics .

Management of Hospital-Acquired Pneumonia (HAP)

In hospital settings, Ceftobiprole serves as a first- and second-line treatment for HAP. Its efficacy in these environments highlights its potential as part of antimicrobial stewardship programs, aiming to preserve the effectiveness of carbapenems and other critical antibiotics .

Carbapenem-Sparing Strategy

Ceftobiprole is utilized as a carbapenem-sparing agent, which is crucial in the fight against antibiotic resistance. By effectively treating infections that would otherwise require carbapenems, it helps in reducing the selection pressure for carbapenem-resistant organisms .

Bloodstream Infections and Bacteremia

The extended-spectrum activity of Ceftobiprole, including efficacy against Enterococcus faecalis, Enterobacteriaceae, and Pseudomonas aeruginosa, makes it a promising option for empirical therapy in bacteremia, potentially caused by a broad spectrum of microorganisms .

Skin and Soft-Tissue Infections (SSTIs)

Ceftobiprole is indicated for the management of SSTIs, including diabetic foot infections. Its broad-spectrum activity allows it to be effective against a wide range of bacteria, making it a valuable option for treating complex SSTIs .

Activity Against Resistant Pathogens

Ceftobiprole has shown potent in vitro activity against clinically significant pathogens, including MRSA, MRCNS, E. faecalis, PRSP, H. influenzae, M. catarrhalis, ESBL-negative Enterobacterales, and even carbapenem-susceptible A. baumannii. This positions it as a considerable choice for treating infections caused by these pathogens in healthcare facilities .

Wirkmechanismus

Safety and Hazards

Ceftobiprole may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Zukünftige Richtungen

Ceftobiprole is currently undergoing Phase III clinical trials and has demonstrated activity against methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and Pseudomonas aeruginosa . Its broad spectrum of activity makes it a candidate for monotherapy of complicated skin and skin-structure infections and pneumonias that have required combination therapy in the past .

Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11-/t10-,12-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAZJEPQLGBXGO-SDAWRPRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N\O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870229
Record name Ceftobiprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cephalosporins, such as ceftobiprole, are bactericidal and have the same mode of action as other beta-lactam antibiotics (such as penicillins). Cephalosporins disrupt the synthesis of the peptidoglycan layer of bacterial cell walls. The peptidoglycan layer is important for cell wall structural integrity, especially in Gram-positive organisms. The final transpeptidation step in the synthesis of the peptidoglycan is facilitated by transpeptidases known as penicillin binding proteins (PBPs). PBPs bind to the D-Ala-D-Ala at the end of muropeptides (peptidoglycan precursors) to crosslink the peptidoglycan. Beta-lactam antibiotics mimic this site and competitively inhibit PBP crosslinking of peptidoglycan.
Record name Ceftobiprole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ceftobiprole

CAS RN

209467-52-7
Record name Ceftobiprole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209467-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftobiprole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209467527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftobiprole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftobiprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-[(E)-[(3'R)-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTOBIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T97333YZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of ceftobiprole?

A1: Ceftobiprole exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), specifically PBP2a and PBP2x, which are essential for peptidoglycan cross-linking in bacterial cell walls. [, ]

Q2: How does ceftobiprole overcome methicillin resistance in Staphylococcus aureus?

A2: Ceftobiprole demonstrates high affinity for PBP2a, a key enzyme responsible for methicillin resistance in Staphylococcus aureus. This binding inhibits the enzyme's activity, rendering methicillin-resistant Staphylococcus aureus (MRSA) susceptible to ceftobiprole. [, , ]

Q3: Does ceftobiprole show similar efficacy against both methicillin-resistant and methicillin-susceptible Staphylococcus aureus?

A3: Yes, ceftobiprole exhibits potent activity against both methicillin-resistant and methicillin-susceptible Staphylococcus aureus strains. It has shown comparable in vivo efficacy in murine infection models against both types of Staphylococcus aureus, including strains with reduced susceptibility to vancomycin. []

Q4: What is the chemical structure of ceftobiprole?

A5: Ceftobiprole is a pyrrolidinone-3-ylidenemethyl cephem antibiotic. Its chemical structure features a beta-lactam ring, characteristic of cephalosporins, along with a unique pyrrolidinone substituent. []

Q5: What is the relationship between ceftobiprole and ceftobiprole medocaril?

A6: Ceftobiprole medocaril is the water-soluble prodrug of ceftobiprole. Following administration, ceftobiprole medocaril is rapidly converted to its active form, ceftobiprole, in vivo. [, , , ]

Q6: Are there any studies on the stability of ceftobiprole medocaril during Y-site administration?

A7: Yes, a study investigated the physical compatibility of ceftobiprole medocaril with 70 other drugs during simulated Y-site administration. The study identified specific drug incompatibilities with ceftobiprole medocaril, highlighting the importance of compatibility checks to ensure safe and effective intravenous administration. []

Q7: What is the spectrum of activity of ceftobiprole against Gram-positive organisms?

A8: Ceftobiprole exhibits potent activity against a wide range of Gram-positive organisms, including methicillin-resistant and methicillin-susceptible Staphylococcus aureus, coagulase-negative staphylococci, beta-hemolytic streptococci, and Streptococcus pneumoniae, including penicillin-resistant strains. [, , , , , , , ]

Q8: How does ceftobiprole perform against Gram-negative organisms?

A10: Ceftobiprole shows activity against a range of Gram-negative organisms. It is effective against most Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis. [, , , , , ] It also shows activity against Pseudomonas aeruginosa, although its potency is generally lower compared to ceftazidime. [, , , ]

Q9: What are the known resistance mechanisms to ceftobiprole in Pseudomonas aeruginosa?

A12: A key resistance mechanism identified in Pseudomonas aeruginosa is the overexpression of the MexXY efflux pump. This pump actively removes ceftobiprole from the bacterial cell, reducing its intracellular concentration and efficacy. [] Mutations in the mexZ gene, a negative regulator of mexXY, can lead to increased pump expression and ceftobiprole resistance. []

Q10: Are there any concerns regarding the development of resistance to ceftobiprole?

A13: While ceftobiprole shows promising activity against a broad range of bacteria, the emergence of resistance is a concern, as with all antibiotics. Monitoring resistance patterns and exploring combination therapies are crucial to ensure its long-term efficacy. [, ]

Q11: What are the key pharmacokinetic parameters of ceftobiprole?

A14: Ceftobiprole exhibits linear pharmacokinetics and is primarily eliminated unchanged by the kidneys. It has a half-life of approximately 3-4 hours and minimal plasma protein binding (16%). [] Studies in rabbits have shown that ceftobiprole achieves good penetration into bone tissue, suggesting its potential for treating bone infections. []

Q12: Which PK-PD index best correlates with ceftobiprole's efficacy?

A15: Studies using murine thigh and lung infection models have shown that the time above MIC (T>MIC) is the PK-PD index that correlates best with ceftobiprole's efficacy against both Gram-positive and Gram-negative pathogens. []

Q13: How does ceftobiprole's PK/PD profile guide its dosing regimen?

A16: Ceftobiprole's PK/PD profile, specifically its T>MIC relationship, informs its dosing regimen. Studies suggest that maintaining adequate drug concentrations above the MIC for a sufficient duration is crucial for optimal efficacy. [] Modeling suggests that a ceftobiprole dose of 15 mg/kg infused over 2 hours and administered every 12 hours in neonates and infants <3 months of age, or every 8 hours in older pediatric patients, would result in exposure consistent with that in adults and good PK/PD target attainment. []

Q14: What other potential clinical applications are being explored for ceftobiprole?

A18: Ceftobiprole is being investigated for its potential in treating complicated skin and skin structure infections (cSSSIs) and Staphylococcus aureus bacteremia. [, , , ] Phase 3 clinical trials have been conducted or are underway to evaluate its efficacy and safety in these indications. [, , , ]

Q15: Has ceftobiprole's efficacy been evaluated in clinical trials for complicated skin and skin structure infections?

A19: Yes, a double-blind, randomized trial compared ceftobiprole to vancomycin in patients with cSSSIs caused by Gram-positive bacteria. The results showed that ceftobiprole was noninferior to vancomycin, with similar cure rates observed in both treatment groups. []

Q16: Are there any studies investigating the use of ceftobiprole in combination therapies?

A20: Research has explored the synergistic potential of ceftobiprole in combination with other antibiotics. For instance, ceftobiprole demonstrated synergy with vancomycin against MRSA and glycopeptide-intermediate Staphylococcus aureus (GISA) in a rat model of infective endocarditis. [] Additionally, ceftobiprole enhanced daptomycin's activity against vancomycin-resistant Enterococcus (VRE), suggesting a potential role in treating challenging enterococcal infections. []

Q17: What are the common adverse effects associated with ceftobiprole?

A21: Clinical trials have reported that ceftobiprole is generally well-tolerated. The most common adverse events include headache and gastrointestinal upset, such as nausea, vomiting, and diarrhea. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.